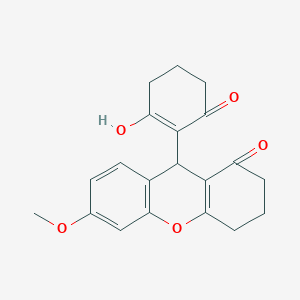
9-(2-hydroxy-6-oxocyclohex-1-en-1-yl)-6-methoxy-2,3,4,9-tetrahydro-1H-xanthen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-hydroxy-6-oxocyclohex-1-en-1-yl)-6-methoxy-2,3,4,9-tetrahydro-1H-xanthen-1-one is a complex organic compound belonging to the xanthene family Xanthenes are known for their diverse biological and chemical properties, making them valuable in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-hydroxy-6-oxocyclohex-1-en-1-yl)-6-methoxy-2,3,4,9-tetrahydro-1H-xanthen-1-one typically involves a multi-step process. One common method includes the Aldol-Michael addition reaction. This reaction involves the condensation of cyclohexane-1,3-dione with an appropriate aldehyde in the presence of a base, followed by cyclization to form the xanthene core . The reaction conditions often require an aqueous medium and mild temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as using water as a solvent and minimizing waste, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
9-(2-hydroxy-6-oxocyclohex-1-en-1-yl)-6-methoxy-2,3,4,9-tetrahydro-1H-xanthen-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogenation and other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
9-(2-hydroxy-6-oxocyclohex-1-en-1-yl)-6-methoxy-2,3,4,9-tetrahydro-1H-xanthen-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and fluorescent materials.
Mechanism of Action
The mechanism of action of 9-(2-hydroxy-6-oxocyclohex-1-en-1-yl)-6-methoxy-2,3,4,9-tetrahydro-1H-xanthen-1-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 9-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- 9-(2,3-dichlorophenyl)-4a-hydroxy-3,3,6,6-tetramethyl-4,4a,5,6,9,9a-hexahydro-3H-xanthene-1,8(2H,7H)-dione
Uniqueness
What sets 9-(2-hydroxy-6-oxocyclohex-1-en-1-yl)-6-methoxy-2,3,4,9-tetrahydro-1H-xanthen-1-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, for instance, can enhance its solubility and reactivity compared to similar compounds .
Properties
Molecular Formula |
C20H20O5 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
9-(2-hydroxy-6-oxocyclohexen-1-yl)-6-methoxy-2,3,4,9-tetrahydroxanthen-1-one |
InChI |
InChI=1S/C20H20O5/c1-24-11-8-9-12-17(10-11)25-16-7-3-6-15(23)20(16)18(12)19-13(21)4-2-5-14(19)22/h8-10,18,21H,2-7H2,1H3 |
InChI Key |
JMMFWLZZEBGXTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C3=C(O2)CCCC3=O)C4=C(CCCC4=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















